molecular formula C10H13NO3 B7905026 1,4-Dimethyl-2-ethoxy-5-nitrobenzene

1,4-Dimethyl-2-ethoxy-5-nitrobenzene

Cat. No.: B7905026
M. Wt: 195.21 g/mol
InChI Key: YKUJJKQXKVCRDQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-ethoxy-5-nitrobenzene is an aromatic organic compound characterized by a benzene ring substituted with a nitro group (-NO2), an ethoxy group (-OCH2CH3), and two methyl groups (-CH3). This compound is notable for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2-ethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,4-dimethoxybenzene followed by ethoxylation. The nitration step requires concentrated nitric acid and sulfuric acid as catalysts, while the ethoxylation step involves reacting with ethyl iodide in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-2-ethoxy-5-nitrobenzene undergoes various types of reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1,4-dimethyl-2-ethoxy-5-aminobenzene.

  • Substitution: The ethoxy and methyl groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenation reagents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds.

  • Reduction: Amines, hydrazines.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1,4-Dimethyl-2-ethoxy-5-nitrobenzene is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In biology, it is used as a probe in biochemical assays to study enzyme activities and metabolic pathways. In medicine, it is explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

1,4-Dimethyl-2-ethoxy-5-nitrobenzene is compared with other similar compounds such as 1,3-dimethyl-2-ethoxy-5-nitrobenzene and 1,4-dimethyl-2-methoxy-5-nitrobenzene. The presence of the ethoxy group at the 2-position and the nitro group at the 5-position makes it unique in terms of its reactivity and applications. These structural differences influence its chemical behavior and suitability for different applications.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2-ethoxy-5-nitrobenzene

  • 1,4-Dimethyl-2-methoxy-5-nitrobenzene

  • 1,4-Dimethyl-2-ethoxy-3-nitrobenzene

This comprehensive overview highlights the significance of 1,4-Dimethyl-2-ethoxy-5-nitrobenzene in various fields and its unique properties compared to similar compounds

Properties

IUPAC Name

1-ethoxy-2,5-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUJJKQXKVCRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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